molecular formula C15H10FN3O3 B5670283 N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide

N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide

Cat. No. B5670283
M. Wt: 299.26 g/mol
InChI Key: MNZPIFVGOMXROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide, also known as FOHBDH, is a chemical compound that has gained significant attention due to its potential applications in scientific research. FOHBDH is a heterocyclic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide involves its ability to chelate metal ions and generate reactive oxygen species (ROS). N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide forms a complex with metal ions, which leads to the production of ROS. The ROS generated by N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide can induce oxidative stress and damage DNA, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. In addition to its metal ion sensing and anticancer activities, N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been investigated for its potential use as an antioxidant and anti-inflammatory agent. N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has also been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has several advantages as a tool for scientific research. It is a highly selective and sensitive fluorescent probe for metal ion sensing, making it a valuable tool for metal ion detection. N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide also exhibits significant cytotoxicity towards cancer cells, making it a promising anticancer agent.
However, N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide also has some limitations for lab experiments. Its cytotoxicity towards cancer cells may limit its use in certain experiments, and its potential interactions with other compounds and proteins may need to be considered when designing experiments.

Future Directions

There are several future directions for research on N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide. One potential direction is to investigate its use as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Further studies are also needed to understand the mechanism of action of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide and its interactions with other compounds and proteins. Additionally, the development of new fluorescent probes based on N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide may have significant applications in metal ion sensing and other fields of scientific research.

Synthesis Methods

The synthesis of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide involves the reaction of 5-fluoro-2-oxoindolin-3-ylidene-2-hydroxybenzohydrazide with hydrazine hydrate in the presence of glacial acetic acid. The reaction takes place at room temperature and yields N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide as a yellow solid. The purity of the compound can be confirmed by thin-layer chromatography and melting point determination.

Scientific Research Applications

N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been studied extensively for its potential applications in scientific research. One of the primary applications of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide is as a fluorescent probe for the detection of metal ions such as Cu2+, Fe3+, and Al3+. N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide exhibits high selectivity and sensitivity towards these metal ions, making it a promising tool for metal ion sensing.
N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has also been investigated for its potential use as an anticancer agent. Studies have shown that N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide exhibits significant cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. The mechanism of action of N'-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide as an anticancer agent involves the induction of apoptosis and cell cycle arrest.

properties

IUPAC Name

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20/h1-7,17,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZPIFVGOMXROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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